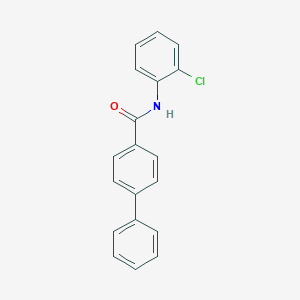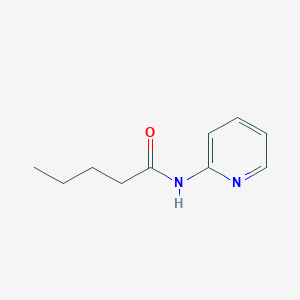
N-(2-pyridinyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyridinyl)pentanamide, commonly known as PyPA, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 195.25 g/mol. PyPA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in many different research fields.
Wirkmechanismus
The mechanism of action of PyPA is not well understood, but it is believed to act as a chelating agent for metal ions. PyPA has been shown to form stable complexes with a variety of metal ions, including palladium, copper, and nickel.
Biochemical and Physiological Effects
PyPA has been shown to have a variety of biochemical and physiological effects. In one study, PyPA was shown to inhibit the growth of cancer cells in vitro. PyPA has also been shown to have antioxidant properties, which may make it useful in the treatment of diseases related to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PyPA in lab experiments is its versatility. PyPA can be used in a wide range of different reactions and has been shown to be effective in many different research fields. However, PyPA also has some limitations. For example, it can be difficult to synthesize PyPA in high yields, which can make it expensive to use in large-scale experiments.
Zukünftige Richtungen
There are many potential future directions for research involving PyPA. One area of interest is the development of new synthetic methods for PyPA that can increase the yield and reduce the cost of production. Another area of interest is the use of PyPA in the synthesis of new organic compounds with potential pharmaceutical applications. Finally, there is also interest in exploring the potential antioxidant and anticancer properties of PyPA in more detail.
Synthesemethoden
The most common method for synthesizing PyPA is through the reaction of 2-bromo-5-chloropyridine with pentanoyl chloride in the presence of a base such as triethylamine. This reaction produces PyPA as a white solid with a yield of around 50%.
Wissenschaftliche Forschungsanwendungen
PyPA has been widely used in scientific research for a variety of applications. One of the most common uses of PyPA is as a ligand for metal-catalyzed cross-coupling reactions. PyPA has been shown to be an effective ligand for palladium-catalyzed cross-coupling reactions, which are important in the synthesis of many different organic compounds.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-pyridin-2-ylpentanamide |
InChI |
InChI=1S/C10H14N2O/c1-2-3-7-10(13)12-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
ADVLXXUYKSRXMP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=N1 |
Kanonische SMILES |
CCCCC(=O)NC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



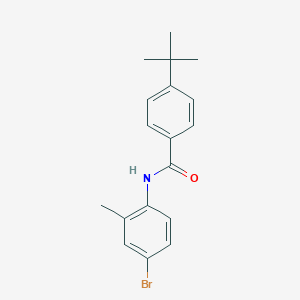
![Dimethyl 2-[(4-chlorobenzoyl)amino]terephthalate](/img/structure/B291219.png)
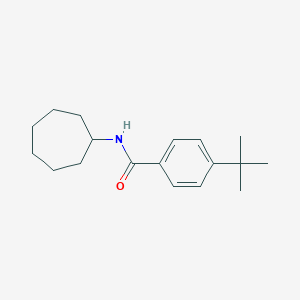

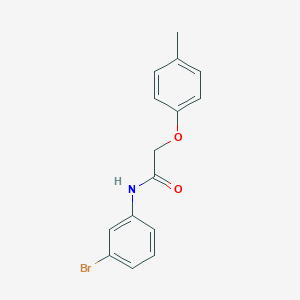
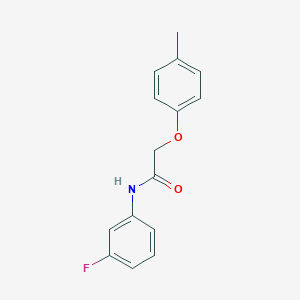
![N-[4-(dimethylamino)phenyl]-4-iodobenzenesulfonamide](/img/structure/B291231.png)


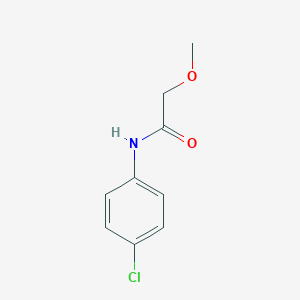

![N-{6-[(thien-2-ylcarbonyl)amino]hexyl}thiophene-2-carboxamide](/img/structure/B291237.png)

